4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-) is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. This specific compound features an ethylene bridge linking two 2-methyl-4(3H)-quinazolinone moieties, enhancing its potential for various chemical reactions and biological activities.
The compound can be synthesized through various methods, as documented in several studies focusing on quinazolinone derivatives. These methods often involve the reaction of specific precursors under controlled conditions to yield the desired quinazolinone structure.
4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-) is classified as a heterocyclic organic compound. Its structure allows it to be categorized within medicinal chemistry due to its potential pharmacological applications.
Several synthetic approaches have been developed for producing quinazolinones, including:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and nuclear magnetic resonance spectroscopy for structural verification. For instance, the synthesis of 4(3H)-quinazolinone derivatives has been optimized to achieve higher yields through solvent-free conditions and careful control of reaction parameters .
The molecular formula of 4(3H)-quinazolinone, 3,3'-ethylenebis(2-methyl-) is . The compound features:
The compound can undergo various chemical reactions typical of quinazolinones:
Characterization techniques such as infrared spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
The mechanism by which quinazolinones exert their biological effects often involves interaction with specific molecular targets within cells:
Research indicates that certain derivatives exhibit significant antibacterial and antioxidant properties, suggesting their potential therapeutic applications .
Relevant analyses include melting point determination and spectral data interpretation (NMR, IR) to confirm structural integrity .
4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-) has several scientific uses:
The relentless evolution of multidrug-resistant (MDR) bacterial pathogens constitutes a global health crisis, rendering conventional antibiotics increasingly ineffective. Methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and carbapenem-resistant Pseudomonas aeruginosa exemplify threats where traditional β-lactam antibiotics fail due to enzymatic degradation or target site modifications. This dire landscape necessitates the exploration of structurally novel chemical scaffolds capable of circumventing established resistance mechanisms. Heterocyclic compounds with drug-like properties and low inherent susceptibility to existing resistance pathways represent a critical avenue for antibacterial discovery [2] [8].
Penicillin-Binding Proteins (PBPs), essential enzymes responsible for bacterial cell wall peptidoglycan biosynthesis, remain prime therapeutic targets. While β-lactam antibiotics (penicillins, cephalosporins, carbapenems) inhibit PBPs by mimicking the D-Ala-D-Ala peptidoglycan terminus, their efficacy is severely compromised by β-lactamases and altered PBP affinities (e.g., PBP2a in MRSA). Non-β-lactam PBP inhibitors offer a strategic solution to overcome these resistance mechanisms. Compounds capable of binding PBPs through distinct chemical interactions avoid β-lactamase recognition and retain activity against strains with acquired β-lactam resistance. The development of such inhibitors is therefore a high-priority focus within antibacterial chemotherapeutics [8].
4(3H)-Quinazolinone represents a "privileged" nitrogen-containing heterocyclic scaffold with extensive potential in antimicrobial drug design. This bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, offering multiple sites for structural diversification (N1, N3, C2, and positions on the benzenoid ring). Natural and synthetic quinazolinone derivatives exhibit a remarkably diverse spectrum of bioactivities, including potent antibacterial, antifungal, anticancer, and antiviral effects [2] [5] [8]. Their significance in antibacterial research stems from several key attributes:
Table 1: Key Structural Features and Biological Significance of the 4(3H)-Quinazolinone Scaffold
| Structural Feature | Chemical Significance | Biological Consequence |
|---|---|---|
| N1 Position | Part of the amidic system (lactam) | Hydrogen bond acceptor capability; crucial for target binding (e.g., PBP active site) |
| C2 Position | Site for diverse substitution (H, alkyl, aryl, heteroaryl) | Major determinant of potency & spectrum; modulates electron density & steric fit |
| N3 Position | Can be alkylated/arylated or part of H-bond donor (NH) | Influences membrane permeability, metabolic stability, and target interaction potential |
| Carbonyl Oxygen (C4=O) | Strong hydrogen bond acceptor | Critical for interactions with serine residues in PBPs or other hydrolase active sites |
| Benzenoid Ring | Allows substitution (e.g., halo, nitro, amino, methoxy) | Modifies electronic properties, lipophilicity, and provides additional target interactions |
The specific target molecule, 4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-) (Molecular Formula: C₂₀H₁₈N₄O₂), exemplifies the strategic application of quinazolinone chemistry in developing novel antibacterial agents. This dimeric structure incorporates two 2-methyl-4(3H)-quinazolinone units linked via an ethylene bridge (-CH₂-CH₂-) at their N3 positions. The 2-methyl substitution is a known pharmacophore enhancing antibacterial activity, while the ethylene-linked dimerization represents a sophisticated approach to enhance target engagement, potentially with multimeric enzymes like PBPs, or to improve pharmacokinetic profiles [4] [9] [10].
Table 2: SAR Insights for Antibacterial Quinazolinones Relevant to Target Compound Design
| Substituent Pattern | Exemplar Compound | Key Antibacterial Finding | Reference |
|---|---|---|---|
| 2-Methyl-4(3H)-quinazolinone | 2-Methylquinazolin-4-ol (CAS 1769-24-0) | Demonstrated significant inhibitory activity against E. coli, K. pneumoniae, and P. aeruginosa (lower MICs than unsubstituted analog) | [9] [10] |
| 2-Phenyl-4(3H)-quinazolinone | 2-Phenylquinazolin-4(3H)-one | Showed antibacterial activity, often less potent than 2-methyl against specific Gram-negatives in comparative studies | [10] |
| 3-Substituted (Alkyl chain) | Various 3-alkyl-2-methylquinazolin-4-ones | Activity modulated by chain length; optimal chains enhance penetration or target fitting | [8] |
| 3,3'-Ethylenebis(2-methyl-) (Dimer) | Target Compound (C₂₀H₁₈N₄O₂) | Rational Design Hypothesis: Enhanced avidity for dimeric targets (e.g., some PBPs); potential to overcome resistance mechanisms | [4] |
Research into quinazolinones like the 3,3'-ethylenebis(2-methyl-) derivative focuses on leveraging this privileged scaffold to generate novel, effective non-β-lactam PBP inhibitors and multi-targeting agents capable of addressing the urgent threat of multidrug-resistant bacterial infections [2] [4] [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1